Product packaging for Dactylarin(Cat. No.:CAS No. 22350-90-9)

Dactylarin

Cat. No.: B1669755
CAS No.: 22350-90-9
M. Wt: 304.29 g/mol
InChI Key: AAHQQIFXAQHGBD-WBMJQRKESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Dactylarin Discovery and Early Characterization

This compound was first described as an antiprotozoal antibiotic isolated from the fungus Dactylaria lutea. nih.govjst.go.jp A key publication in 1978 established that this compound is, in fact, identical to another known compound, Altersolanol B. nih.govjst.go.jp This identification was crucial in consolidating the research efforts on this molecule. The early characterization of this compound (as Altersolanol B) and its co-metabolites, such as Altersolanol A and Dactylariol (B1669756), was accomplished through spectroscopic studies. nih.gov

Table 1: Key Milestones in this compound Discovery and Characterization

MilestoneDescriptionYearSource Organism
Initial Isolation Isolated as an antiprotozoal antibiotic.1973Dactylaria lutea
Structural Elucidation Identified as being identical to Altersolanol B.1978Dactylaria lutea
Co-metabolites Identified Isolated alongside Altersolanol A and Dactylariol.1978Dactylaria lutea

This compound as a Spiro Compound and its Significance in Natural Product Chemistry

While sometimes discussed in the broader context of complex natural products, a detailed examination of the structure of this compound (Altersolanol B) reveals that it is not a spiro compound. Spiro compounds are characterized by a single atom that is the junction of two rings. In contrast, this compound possesses a fused ring system, specifically a tetrahydroanthraquinone (B8792033) core. nih.govfrontiersin.org This class of compounds is significant in natural product chemistry due to the diverse biological activities exhibited by its members. frontiersin.org The tetrahydroanthraquinone scaffold, with its partially saturated ring, provides a three-dimensional structure that can interact with biological targets in ways that differ from their fully aromatic anthraquinone (B42736) counterparts. nih.gov

Classification of this compound within Biologically Active Metabolites

This compound is classified as a tetrahydroanthraquinone, a group of secondary metabolites known for their broad range of biological activities. nih.govnih.gov These compounds are of significant interest to science for their potential as leads in drug discovery. Research has shown that this compound (Altersolanol B) exhibits notable biological effects, particularly in the realm of cancer research. Studies have demonstrated its ability to inhibit the proliferation of human breast adenocarcinoma cells. nih.govresearchgate.net This activity is attributed to its modulation of key cellular signaling pathways, such as the PI3K/AKT and MAPK pathways, which are often dysregulated in cancer. nih.govresearchgate.net Furthermore, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. nih.govresearchgate.net The compound is also recognized for its antiprotozoal and antibacterial properties. nih.gov

Table 2: Biological Activities of this compound (Altersolanol B)

ActivityTarget/MechanismCell Lines/Organisms
Anticancer Inhibition of PI3K/AKT and MAPK signaling pathways, induction of apoptosis.Human breast adenocarcinoma (MCF-7)
Antiprotozoal Not specified in detail in the provided results.Not specified in detail in the provided results.
Antibacterial Not specified in detail in the provided results.Not specified in detail in the provided results.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O6 B1669755 Dactylarin CAS No. 22350-90-9

Properties

CAS No.

22350-90-9

Molecular Formula

C16H16O6

Molecular Weight

304.29 g/mol

IUPAC Name

(2R,3S)-2,3,8-trihydroxy-6-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione

InChI

InChI=1S/C16H16O6/c1-16(21)6-10-8(5-12(16)18)15(20)13-9(14(10)19)3-7(22-2)4-11(13)17/h3-4,12,17-18,21H,5-6H2,1-2H3/t12-,16+/m1/s1

InChI Key

AAHQQIFXAQHGBD-WBMJQRKESA-N

Isomeric SMILES

C[C@@]1(CC2=C(C[C@H]1O)C(=O)C3=C(C2=O)C=C(C=C3O)OC)O

Canonical SMILES

CC1(CC2=C(CC1O)C(=O)C3=C(C2=O)C=C(C=C3O)OC)O

Appearance

Solid powder

Other CAS No.

22350-90-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dactylarin;  Altersolanol B;  Dactylarin; 

Origin of Product

United States

Isolation and Biosynthetic Investigations of Dactylarin

Primary Fungal Sources of Dactylarin Production

The production of this compound is attributed to a select group of fungi, with specific species being primary sources of its isolation.

Dactylaria lutea as a Producing Organism

The fungus Dactylaria lutea is a notable producer of this compound. Research has shown that the metabolites of this predacious fungus include not only this compound but also other related compounds. It has been established that the compound previously identified as this compound is identical to altersolanol B. Alongside altersolanol B, Dactylaria lutea also produces the anthraquinone (B42736) macrosporin (B1222903) and other hydroxylated tetrahydroanthraquinone (B8792033) derivatives, namely altersolanol A and dactylariol (B1669756).

Other Fungal Genera Implicated in this compound or Related Metabolite Production

Beyond Dactylaria lutea, other fungal genera have been identified as producers of this compound (altersolanol B) and structurally similar compounds. For instance, altersolanol B has been isolated from the marine-derived fungus Altenaria tenuissima and another Alternaria species. The genus Stemphylium is also implicated, with reports of this compound production. Furthermore, the closely related compound, altersolanol A, has been isolated from a species of Phomopsis. The genus Tolypocladium, particularly Tolypocladium cylindrosporum, is known to produce a variety of polyketide metabolites, a class of compounds to which this compound belongs, although direct production of this compound by this genus is not explicitly documented. nih.gov

Biosynthetic Pathways and Precursors of this compound

The molecular architecture of this compound points towards a specific and complex biosynthetic origin within the producing fungi.

Polyketide Biosynthesis as a Proposed Pathway

The biosynthesis of this compound is proposed to occur via the polyketide pathway. researchgate.net Fungal polyketides are synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). nih.gov This process begins with a starter unit, typically acetyl-CoA, which is sequentially extended by the addition of extender units, most commonly malonyl-CoA. researchgate.net The resulting polyketide chain then undergoes a series of modifications, including cyclization and aromatization, to form the characteristic tetrahydroanthraquinone core of this compound. nih.gov The biosynthesis of related fungal anthraquinones, such as emodin, has been shown to proceed through this pathway, involving a non-reducing polyketide synthase (nrPKS). nih.gov

Enzymatic Mechanisms and Key Biosynthetic Intermediates

The formation of this compound is believed to involve several key enzymatic steps. The core of the biosynthetic machinery is the polyketide synthase (PKS), which contains several functional domains. Key domains include the acyltransferase (AT), which selects and loads the starter and extender units, the ketosynthase (KS), which catalyzes the condensation reactions to elongate the polyketide chain, and the acyl carrier protein (ACP), which tethers the growing chain. nih.gov

For aromatic polyketides like this compound, a non-reducing PKS is typically involved. nih.gov Following the assembly of the linear polyketide chain, it is thought to undergo cyclization, a process that can be catalyzed by a product template (PT) domain or occur spontaneously. This would likely form an intermediate such as atrochrysone (B1255113) carboxylic acid, which has been identified in the biosynthesis of other fungal anthraquinones. nih.gov Subsequent enzymatic modifications, likely involving oxidoreductases such as monooxygenases and dehydrogenases, would then lead to the final hydroxylated and reduced structure of this compound (altersolanol B). While the precise intermediates in the this compound pathway have not been definitively identified, the co-occurrence with altersolanol A suggests they may be closely related in the biosynthetic sequence.

Genetic Determinants of this compound Biosynthesis

The genes responsible for the biosynthesis of polyketides are typically organized in biosynthetic gene clusters (BGCs) within the fungal genome. researchgate.net These clusters contain the gene encoding the PKS, as well as genes for the various tailoring enzymes that modify the polyketide backbone to produce the final natural product. nih.gov

While the specific biosynthetic gene cluster for this compound (altersolanol B) has not yet been explicitly identified and characterized in Dactylaria lutea or other producing organisms, it is highly probable that such a cluster exists. The identification of BGCs for other fungal polyketides, such as the pigment aurofusarin (B79076) in Gibberella zeae, which includes a PKS gene and a laccase gene, provides a model for what the this compound BGC might encompass. nih.gov Future genome sequencing and functional analysis of this compound-producing fungi are required to delineate the specific genetic determinants of its biosynthesis.

Structural Elucidation and Analogues of Dactylarin

Dactylarin as a Unique Spirobenzofuran-Cyclohexadienone Structure

Initially, this compound was proposed to have a different structure, but subsequent research has definitively established its true chemical identity. nih.gov It is now understood that this compound is identical to altersolanol B, a tetrahydroanthraquinone (B8792033). nih.govnih.gov This class of compounds is characterized by a core structure that includes a partially saturated anthraquinone (B42736) ring system. Metabolites of the fungus Dactylaria lutea include the anthraquinone macrosporin (B1222903) and three hydroxylated 1,2,3,4-tetrahydro derivatives of this anthraquinone: altersolanol A, altersolanol B (this compound), and dactylariol (B1669756). nih.gov The structural elucidation was accomplished through detailed spectroscopic studies. nih.gov

Identification and Characterization of Structurally Related Metabolites from Natural Sources

Fungi are prolific producers of a wide array of secondary metabolites, including a large group of quinoid compounds known as anthraquinones and their derivatives. nih.gov These molecules are synthesized through the polyketide pathway, a major metabolic route in fungi that generates structurally complex and diverse carbon skeletons. nih.govnih.gov The production of these metabolites can vary significantly even between strains of the same species, reflecting the organism's adaptation to specific ecological conditions. nih.gov

Dactylariol is a notable metabolite isolated from the predacious fungus Dactylaria lutea, where it co-occurs with this compound (altersolanol B). nih.gov Its structure and relative configuration have been established through spectroscopic analysis. nih.gov The absolute configuration of dactylariol is proposed as 1R, 2R, 3R, a determination made by virtue of its co-occurrence with altersolanol B. nih.gov The study of stereochemistry, which involves the three-dimensional arrangement of atoms, is crucial as different stereoisomers of a molecule can have vastly different properties. scispace.comyoutube.com

Research has clarified that the antiprotozoal antibiotic this compound is, in fact, identical to altersolanol B. nih.gov Altersolanol B is a fungal tetrahydroanthraquinone (THAQ) metabolite belonging to the altersolanol family of compounds. nih.govnih.gov These compounds, including the related altersolanol A, are hydroxylated tetrahydro derivatives of the anthraquinone macrosporin and are produced by fungi such as Dactylaria lutea. nih.gov The altersolanols are part of a larger class of aromatic polyketides, which are synthesized by type II polyketide synthases. nih.gov

The altersolanols and this compound belong to the broad chemical class of polyketides, a diverse group of natural products with intriguing carbon skeletons. nih.gov In fungi, anthraquinones are produced from various branches of the polyketide pathway. nih.gov A wide variety of anthraquinone derivatives have been identified from fungal sources. nih.govnih.gov For instance, macrosporin is an anthraquinone that is a co-metabolite of this compound and dactylariol in Dactylaria lutea. nih.gov Other fungi, such as those of the genus Aspergillus, are also well-known producers of polyketide compounds, including various anthraquinones and other complex molecules like asperfuranone, monodictyphenone, and orsellinic acid. researchgate.netmdpi.comscilit.com These compounds highlight the vast structural diversity generated by fungal polyketide metabolism. mdpi.com

Cellular and Molecular Mechanisms of Action of Dactylarin

Effects on Cellular Metabolism

Dactylarin's primary mode of action appears to be the disruption of cellular energy production. It targets several critical energy-yielding pathways, including glycolysis and oxidative phosphorylation, leading to a cascade of secondary effects that inhibit essential biosynthetic processes.

This compound demonstrates a significant, concentration-dependent inhibitory effect on glycolysis in eukaryotic cells, specifically in Ehrlich ascites carcinoma cells. aacrjournals.org At concentrations above 10 µg/ml, the compound induces a rapid and near-total inhibition of both the utilization of aerobic glucose and the formation of lactate (B86563). aacrjournals.org A progressive and complete cessation of glycolysis is observed after 90 minutes of exposure to a concentration of 6.25 µg/ml. aacrjournals.org

Conversely, at lower concentrations around 3 µg/ml, this compound has been observed to stimulate glycolysis. aacrjournals.org This paradoxical effect suggests a more complex mechanism than simple enzyme inhibition at low doses. The cytotoxic impact of this compound is directly linked to its ability to inhibit crucial SH-dependent (thiol-dependent) glycolytic enzymes. nih.gov The compound's interaction with thiol groups leads to the inhibition of key enzymes in the glycolytic pathway. nih.gov

Table 1: Effect of this compound on Glycolysis in Ehrlich Ascites Carcinoma Cells aacrjournals.org

This compound Concentration Observed Effect on Glycolysis
>10 µg/ml Rapid and almost complete inhibition
6.25 µg/ml Progressive inhibition, complete after 90 min

This table summarizes the dose-dependent effects of this compound on the glycolytic pathway.

Further research has identified the specific enzymatic targets of this compound within the glycolytic pathway. Its inhibitory action is attributed to its interaction with the sulfhydryl groups of the following enzymes:

Hexokinase (EC 2.7.1.1) nih.gov

Glyceraldehyde-3-phosphate dehydrogenase (EC 1.2.1.12) nih.gov

6-phosphofructokinase (EC 2.7.1.11) nih.gov

In contrast to its limited effect on substrate-driven mitochondrial respiration, this compound significantly modulates the endogenous respiration of cells. In Ehrlich ascites cells, this compound and its related derivatives were found to stimulate endogenous respiration. aacrjournals.org This effect was concentration-dependent, with a stimulation of over 100% achieved at concentrations exceeding 40 µg/ml. aacrjournals.org Endogenous respiration refers to the consumption of internal cellular substrates in the absence of external ones, and its stimulation suggests a disruption in metabolic regulation and energy efficiency. khanacademy.orgnih.govresearchgate.net

Evidence strongly suggests that a key mechanism of this compound's action is the uncoupling of oxidative phosphorylation. aacrjournals.org Uncouplers disrupt the tight linkage between electron transport and ATP synthesis, causing the energy generated by the electron transport chain to be dissipated as heat rather than being used to produce ATP. nih.govyoutube.com

The stimulation of glycolysis at low concentrations is a characteristic cellular response to the depletion of ATP caused by uncouplers. aacrjournals.org

this compound was capable of releasing respiration that had been inhibited by oligomycin. aacrjournals.org Oligomycin blocks the proton channel of ATP synthase, and its inhibitory effect can be bypassed by uncouplers that provide an alternative route for protons to re-enter the mitochondrial matrix. youtube.comyoutube.com

This uncoupling action explains the observed stimulation of respiration alongside the inhibition of energy-requiring processes, as the cell attempts to compensate for the inefficient production of ATP.

Interference with Macromolecular Biosynthesis

The disruption of energy metabolism by this compound has direct secondary consequences on essential biosynthetic pathways, including the synthesis of DNA.

This compound inhibits the synthesis of DNA in whole cells of Ehrlich ascites carcinoma. aacrjournals.org This effect is both concentration-dependent and time-dependent. The inhibition was demonstrated by measuring the reduced incorporation of radiolabeled thymidine (B127349), a specific precursor for DNA synthesis, into the acid-insoluble fraction of the cells. aacrjournals.org This inhibition of DNA synthesis is considered a secondary consequence of the primary disruption of cellular energy-yielding processes, which deprives the cell of the necessary ATP required for such anabolic activities. aacrjournals.org

Scientific Review: The

Initial research into the chemical compound this compound and its specified mechanisms of action has revealed a significant discrepancy with the provided outline. Available scientific literature does not support the assertion that this compound induces G2/M phase cell cycle arrest. Instead, a closely related marine natural compound, Dactylone, has been shown to cause cell cycle arrest at the G1-S transition.

A study published in Cancer Research investigated the effects of Dactylone, a chamigrane-type sesquiterpenoid structurally similar to compounds found in some edible red algae. nih.gov This research demonstrated that Dactylone is effective as a cancer-preventive agent at non-toxic doses. nih.gov Its mechanism of action involves the inhibition of cyclin D3 and Cdk4 expression, as well as the phosphorylation of the retinoblastoma tumor suppressor protein (Rb). nih.gov The inhibition of these key cell cycle components leads to an arrest at the G1-S transition, which is subsequently followed by p53-independent apoptosis. nih.gov These findings suggest that Dactylone and similar compounds could play a role in reducing malignant cell transformation and tumor cell proliferation. nih.gov

Due to this fundamental contradiction with the requested outline, which specifies G2 phase inhibition, it is not possible to generate a scientifically accurate article on this compound that adheres to the provided structure. Further searches for "this compound" and its effects on RNA synthesis, protein synthesis, mitotic index, and cell size did not yield specific results for this compound. The available literature primarily discusses these mechanisms in the context of other, more well-studied inhibitors.

Therefore, this article cannot be completed as requested. To proceed, a revised outline that accurately reflects the known biological activities of Dactylone or other relevant compounds would be necessary.

Morphological and Growth Abnormalities in Treated Cells

Induction of Unbalanced Cell Growth

There is currently no available scientific literature or research data that specifically investigates or demonstrates the induction of unbalanced cell growth by this compound. Unbalanced cell growth is a phenomenon observed with various cytotoxic agents where the synthesis of cellular components like proteins and other macromolecules continues without the accompanying processes of cell division, leading to an increase in cell size. researchgate.net While this is a known mechanism for some cytotoxic compounds, its specific relevance to this compound has not been documented.

Alterations in Nucleic Acid and Protein Content per Cell Volume

Specific research on how this compound alters the nucleic acid and protein content per cell volume is not available in the current body of scientific literature. Studies on other cytotoxic agents have shown that they can disrupt the normal balance of cellular constituents, leading to disproportionate changes in protein and nucleic acid levels relative to the cell's volume. researchgate.net However, no such studies have been published specifically for this compound.

Interactions with Specific Cellular Components

There is no direct scientific evidence or published research to suggest that this compound interacts with glycolytic thiol enzymes. Thiol-containing enzymes, which include several key enzymes in the glycolytic pathway, are known targets for some bioactive compounds. nih.gov These interactions can lead to the inhibition of glycolysis and subsequent effects on cell growth and survival. However, no studies have specifically investigated or identified such an interaction for this compound.

In Vitro Biological Activity Studies of Dactylarin and Its Derivatives

Antiprotozoal Activity

Dactylarin was initially identified on the basis of its activity against protozoa. The compound was isolated from the fungus Dactylaria lutea. nih.gov Subsequent studies have confirmed its identity as altersolanol B. nih.gov

Efficacy Against Protozoan Species (e.g., Leishmania braziliensis, Entamoeba invadens)

Antimicrobial Activity

In addition to its effects on protozoa, this compound has demonstrated activity against other microorganisms.

Antibacterial Efficacy (e.g., against Gram-positive bacteria)

Studies have indicated that this compound possesses antibacterial properties. mdpi.com The primary literature suggests activity against various bacteria, with a particular emphasis on Gram-positive strains. To quantify this efficacy, the minimum inhibitory concentration (MIC) is a critical parameter. This value represents the lowest concentration of the compound that prevents visible growth of a bacterium. idexx.comdickwhitereferrals.com

Table 1: Antibacterial Efficacy of this compound

Bacterial Species MIC (µg/mL) Reference

Antifungal Efficacy

The antifungal potential of this compound has also been a subject of investigation. As a compound derived from a fungus, its effects on other fungal species are of scientific interest. The efficacy is typically determined by the MIC, similar to antibacterial studies.

Table 2: Antifungal Efficacy of this compound

Fungal Species MIC (µg/mL) Reference

Cytotoxic Activity against Cell Lines

The cytotoxic effects of this compound have been explored, particularly concerning its impact on cancer cell lines.

Activity against Human Cell Lines (e.g., HeLa cells)

Research has confirmed that this compound exhibits cytotoxic activity against HeLa cells, a human cervical cancer cell line. amanote.comdoi.org The mechanism of this cytotoxicity involves the inhibition of cell progression into mitosis, leading to unbalanced cell growth. amanote.comdoi.org A key metric for quantifying cytotoxicity is the IC50 value, which indicates the concentration of a compound required to inhibit 50% of cell growth.

Table 3: Cytotoxic Activity of this compound

Cell Line IC50 (µg/mL) Reference

Activity against Murine Cell Lines (e.g., Ehrlich Ascites Carcinoma cells)

This compound, also identified as altersolanol B, has demonstrated significant cytotoxic effects against murine Ehrlich ascites carcinoma (EAC) cells in various in vitro studies. aacrjournals.orgmedchemexpress.com The compound's impact is primarily centered on the disruption of cellular energy metabolism, a critical pathway for the survival and proliferation of cancer cells. aacrjournals.orgaacrjournals.org

Research has shown that this compound's effect on EAC cells is concentration-dependent. At concentrations above 10 µg/ml, the antibiotic induces a rapid and nearly complete inhibition of aerobic glucose utilization and the formation of lactate (B86563). aacrjournals.org A slightly lower concentration of 6.25 µg/ml results in a progressive inhibition of glycolysis, leading to a complete halt after 90 minutes of exposure. aacrjournals.org Interestingly, at very low concentrations of 3 µg/ml, this compound appears to stimulate glycolysis, a phenomenon suggested to be related to the uncoupling of oxidative phosphorylation. aacrjournals.org

The mechanism behind this cytotoxicity involves the targeted inhibition of key SH-dependent (thiol-dependent) glycolytic enzymes. nih.gov Specifically, this compound has been found to inhibit hexokinase, glyceraldehyde-3-phosphate dehydrogenase, and 6-phosphofructokinase. nih.govjst.go.jp The antibiotic's ability to interact with thiols is the biochemical basis for its inhibitory action on these crucial enzymes. nih.gov Furthermore, this compound and its derivatives stimulate the endogenous respiration of EAC cells, which can be stimulated by over 100% at concentrations exceeding 40 µg/ml. aacrjournals.org This interference with energy-producing pathways ultimately leads to a loss of transplantability of the Ehrlich ascites cells. aacrjournals.orgaacrjournals.org

Concentration (µg/ml)Effect on Ehrlich Ascites Carcinoma (EAC) CellsReference
>10Rapid and almost full inhibition of aerobic glucose use and lactate formation. aacrjournals.org
6.25Progressive inhibition of glycolysis, stopping completely after 90 minutes. aacrjournals.org
3Stimulation of glycolysis, suggesting uncoupling of oxidative phosphorylation. aacrjournals.org
>40Stimulation of endogenous respiration by over 100%. aacrjournals.org
Not SpecifiedInhibition of key glycolytic enzymes (hexokinase, etc.). nih.gov
Not SpecifiedLoss of cell transplantability. aacrjournals.org

General Cytotoxic Potentials

The general cytotoxic potential of this compound stems from its primary interference with fundamental energy-yielding processes within tumor cells. aacrjournals.orgaacrjournals.org This disruption serves as the foundation for its broader cytotoxic and cancerostatic effects. aacrjournals.org The cytotoxic action is not limited to a single mechanism but is a cascade of events initiated by metabolic inhibition. aacrjournals.orgaacrjournals.org

The core of this compound's cytotoxicity is the inhibition of glycolysis through its interaction with thiol-dependent enzymes, which starves the cancer cells of the energy required for their rapid proliferation. nih.govjst.go.jp A secondary, yet crucial, consequence of this energy blockade is the inhibition of macromolecule synthesis. aacrjournals.org Studies have demonstrated that this compound, in a time- and concentration-dependent manner, inhibits the incorporation of labeled precursors such as amino acids, adenine, and thymidine (B127349) into proteins and DNA. aacrjournals.org This indicates a significant disruption of both protein and DNA synthesis, essential processes for cell growth and division. aacrjournals.orgaacrjournals.org However, the incorporation of uracil (B121893) was reported to be unaffected, suggesting a more selective impact on biosynthetic pathways. aacrjournals.org

Other Reported Biological Activities (e.g., Antioxidant, Anti-inflammatory)

Research into other biological activities of this compound (Altersolanol B) has provided insights into its interaction with cellular oxidative and inflammatory pathways.

Regarding antioxidant activity, studies on Altersolanol B indicated that it lacked significant effects on the levels of intracellular reactive oxygen species (ROS). nih.govresearchgate.net However, it was found to down-regulate nuclear factor erythroid 2-related factor 2 (Nrf2) and the Nrf2-dependent antioxidant enzyme, heme oxygenase-1. nih.gov

In terms of anti-inflammatory potential, this compound (Altersolanol B) has shown notable activity. Its mechanism involves the downregulation of the nuclear factor-κB (NF-κB) signaling pathway. nih.gov This was confirmed by the inhibition of tumor necrosis factor-alpha (TNFα)-induced NF-κB activity in a luciferase reporter assay. nih.govresearchgate.net The NF-κB inhibitory activity of Altersolanol B was found to be three times more potent than that of the standard inhibitor, N-p-Tosyl-l-phenylalanine chloromethyl ketone. nih.gov

Nematicidal Activity

Based on a comprehensive review of the available scientific literature, no studies were found that reported or evaluated the nematicidal activity of the chemical compound this compound.

Chemical Synthesis and Structure Activity Relationship Sar of Dactylarin Derivatives

Synthetic Methodologies for Dactylarin and Analogues

This compound, also known as altersolanol B, is a tetrahydroanthraquinone (B8792033) natural product. nih.govnih.govmdpi.comresearchgate.netresearchgate.net While the total synthesis of this compound itself is a complex undertaking, significant research has focused on the synthesis of its structural analogues, such as bostrycin (B1667468) and deoxybostrycin (B1195152), to explore their biological activities. mdpi.comnih.gov These methodologies provide a framework for the potential synthesis of a diverse range of this compound derivatives.

A common strategy for creating analogues involves the modification of the core tetrahydroanthraquinone scaffold of related natural products isolated in larger quantities. For instance, a series of bostrycin derivatives have been synthesized by targeting various positions on the molecule, including the hydroxyl groups at C-2 and C-3, as well as the methoxy (B1213986) group at C-6. mdpi.com

One key synthetic approach is the protection of the C-2 and C-3 diol as a ketal. This is typically achieved by reacting the parent compound with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst like p-toluenesulfonic acid (TsOH) in an organic solvent such as tetrahydrofuran (B95107) (THF). mdpi.com This protective step allows for selective modifications at other positions of the molecule.

Another important synthetic route is the nucleophilic substitution at the C-6 position. The methoxy group at this position can be displaced by various amines and thiols to generate a library of analogues. For example, 6-aminosubstituted derivatives have been prepared by reacting the parent compound with primary or secondary amines. mdpi.com Similarly, 6,7-dithiosubstituted derivatives can be synthesized by reacting the starting material with a thiol in the presence of a base. The proposed mechanism involves an initial nucleophilic addition of the alkylthio anion at C-6, followed by the elimination of the methoxy group. A second addition of the alkylthio anion then occurs at C-7, followed by tautomerization. mdpi.com

Furthermore, modifications of the hydroxyl groups through reactions like acetylation can be employed to create additional analogues. nih.gov These synthetic strategies allow for the systematic variation of substituents around the tetrahydroanthraquinone core, enabling a thorough investigation of the structure-activity relationships.

Rational Design and Synthesis of this compound Derivatives

The synthesis of this compound analogues is often guided by a rational design approach aimed at enhancing their therapeutic properties, particularly their anticancer activity. The primary goal is to generate derivatives with improved potency and selectivity against cancer cell lines while minimizing toxicity to normal cells. nih.gov This process involves the targeted modification of the this compound scaffold to probe the influence of different functional groups on its biological effects.

One rational design strategy focuses on modifying the hydroxyl groups at the C-2 and C-3 positions of the tetrahydroanthraquinone ring. By converting these diols into ketals or other substituted derivatives, researchers can investigate the importance of these hydroxyl groups for cytotoxic activity. For example, the synthesis of 2,3-ketal derivatives allows for an assessment of how steric bulk and the absence of free hydroxyls in this region impact the molecule's interaction with its biological targets. mdpi.com

Another key area for rational modification is the C-6 position. The native methoxy group in bostrycin (a close analogue of this compound) can be replaced with a variety of amino and thioether substituents. This is based on the rationale that introducing different functionalities at this position can modulate the compound's electronic properties, lipophilicity, and hydrogen bonding capacity, which in turn can influence its biological activity. The synthesis of a series of 6-amino and 6,7-dithio derivatives allows for a systematic exploration of how different substituents at these positions affect cytotoxicity. mdpi.comnih.gov

The design of these derivatives also considers the potential for improved selectivity. By comparing the cytotoxicity of the synthesized analogues across various cancer cell lines and normal cell lines, it is possible to identify modifications that lead to a better therapeutic window. For instance, some deoxybostrycin derivatives have shown selective activity against specific cancer cell lines. nih.gov This iterative process of designing, synthesizing, and biologically evaluating new derivatives is crucial for the development of more effective and safer this compound-based therapeutic agents.

Structure-Activity Relationship (SAR) Studies on this compound and Its Derivatives

Correlation of Structural Modifications with Cellular and Metabolic Effects

Structure-activity relationship (SAR) studies on this compound analogues, primarily through the investigation of bostrycin and deoxybostrycin derivatives, have provided significant insights into how specific structural features correlate with their cellular and metabolic effects. mdpi.comnih.gov this compound and its related compounds are known to interfere with energy-yielding processes in cancer cells, leading to the inhibition of glycolysis and macromolecule synthesis, such as DNA and proteins. aacrjournals.org The cytotoxic effects of this compound have been attributed to its interaction with glycolytic thiol enzymes. jst.go.jp

Modifications at the C-6 and C-7 positions have been shown to have a more pronounced effect on cytotoxicity. The replacement of the C-6 methoxy group with various amino substituents has yielded derivatives with varying levels of activity. The nature of the amino substituent is critical; for example, derivatives with tertiary amino groups have demonstrated better activity than those with secondary amino groups. mdpi.com Furthermore, longer alkylamino substituents at this position appear to be beneficial for anticancer activity. mdpi.com

The introduction of dithio substituents at the C-6 and C-7 positions has resulted in some of the most potent analogues. Several dialkylthio-substituted deoxybostrycin derivatives have exhibited excellent cytotoxic activity against multiple human cancer cell lines, with some compounds showing potency comparable to the chemotherapy drug epirubicin. nih.gov The length of the alkylthio carbon chain also influences the antiproliferative activity against different cancer cells. mdpi.com These findings indicate that the electronic and steric properties of the substituents at the C-6 and C-7 positions play a crucial role in modulating the cytotoxic effects of this compound analogues.

Some derivatives have also demonstrated improved selectivity for certain cancer cell lines. For example, specific amino-substituted derivatives of deoxybostrycin showed enhanced selectivity for MDA-MB-435 breast cancer cells over other cell lines. nih.gov This highlights the potential for rational design to develop analogues with a more targeted therapeutic profile.

Ecological Role and Biotechnological Potential of Dactylarin

Role in Inter-organismal Interactions within Producing Fungi

The production of secondary metabolites by fungi is a key strategy for survival and competition within their ecological niches. mdpi.comnih.gov These compounds can play diverse roles in the interactions between the producing fungus and other microorganisms. nih.gov While direct studies on the specific role of dactylarin in the internal regulation of Dactylaria lutea are not extensively detailed in the available literature, the functions of similar secondary metabolites suggest its likely involvement in defensive and competitive mechanisms.

Fungal secondary metabolites often act as chemical warfare agents, allowing a fungus to inhibit the growth of competing bacteria and other fungi in its immediate environment. nih.gov Given this compound's documented antiprotozoal and antibacterial properties, it likely serves to protect its producer, Dactylaria lutea, from predation by protozoa and competition from bacteria, thereby securing its habitat and nutrient sources. nih.gov The production of such compounds is a crucial component of a fungus's ability to establish and maintain its presence in complex microbial communities. mdpi.com

This compound as a Product of Fungal Secondary Metabolism in Ecosystems

Fungi are prolific producers of a vast array of natural products known as secondary metabolites. nih.gov These compounds are not essential for the primary growth and development of the fungus but are thought to provide a competitive advantage in their natural environment. mdpi.com The biosynthesis of these metabolites often occurs after the initial growth phase, coinciding with developmental stages like spore formation. nih.gov

This compound is a prime example of such a metabolite. Produced by fungi like Dactylaria lutea, it is released into the ecosystem where it contributes to the intricate web of chemical communication and interaction. nih.gov Fungi play a critical role as decomposers, breaking down complex organic matter and recycling essential nutrients like nitrogen and phosphorus back into the environment. lumenlearning.comlibretexts.org Secondary metabolites, including this compound, are part of the arsenal (B13267) of extracellular enzymes and compounds that fungi use to digest substrates and manage their surroundings. lumenlearning.com In this context, this compound's antimicrobial properties can influence the microbial composition of the soil and decaying organic matter where its producing fungus resides, shaping the local ecosystem. nih.govdartmouth.edu

The production of this compound is part of a broader ecological strategy. Fungi colonize diverse habitats and often engage in symbiotic or antagonistic relationships with other organisms. lumenlearning.comlibretexts.org By secreting bioactive compounds, the fungus can mediate these interactions, defending its territory and resources. nih.govnih.gov

Potential Contributions to Agrobiotechnology (e.g., Biocontrol Agents)

The agricultural sector is in continuous need of new strategies to manage plant diseases, and fungal secondary metabolites are a promising source of novel biocontrol agents. The inherent biological activities of compounds like this compound make them attractive candidates for development into products that can protect crops from pathogens.

This compound's known activity against protozoa and bacteria suggests its potential utility in controlling plant diseases caused by these microorganisms. nih.gov Fungal metabolites from endophytic fungi—fungi that live within plant tissues—have been shown to possess significant antimicrobial activity against plant pathogens such as Fusarium oxysporum, Aspergillus flavus, and A. niger. nih.gov While this compound itself has not been extensively commercialized for this purpose, its properties align with those sought in a biocontrol agent. Its ability to inhibit the growth of competing microbes is a key trait for protecting plant roots or foliage from pathogenic attack. The use of naturally derived compounds is often seen as a more environmentally sustainable alternative to synthetic pesticides.

This compound as a Lead Compound in Natural Product Drug Discovery

Natural products have historically been a rich source of lead compounds for drug discovery, providing novel chemical scaffolds that can be developed into new medicines. mdpi.comjetir.org A lead compound is a molecule that shows a desired biological or pharmacological activity and serves as the starting point for chemical modifications to improve potency, selectivity, and pharmacokinetic properties. jetir.orgnih.govmdpi.com

This compound's identification as an antiprotozoal and antibacterial agent makes it a valuable lead compound. nih.gov The discovery of its activity provides a foundation for further research. Medicinal chemists can use the this compound structure as a template to synthesize new derivatives. The goal of such a process, known as lead optimization, is to enhance its therapeutic properties while minimizing potential toxicity. nih.gov For instance, its effectiveness against protozoa could spur research into new treatments for parasitic diseases, an area where new drugs are often needed. nih.govmdpi.com The journey from a lead compound to a clinically approved drug is long and complex, but natural products like this compound continue to be a vital starting point for innovation in medicine. nih.govnih.gov

Advanced Research Methodologies and Future Directions in Dactylarin Studies

Integrated Omics Approaches (Genomics, Metabolomics) for Discovery and Pathway Elucidation

Integrated omics approaches, combining technologies such as genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of biological systems, enabling comprehensive studies for discovery and pathway elucidation. metwarebio.comwur.nl This multi-omics strategy is crucial for understanding how natural products like Dactylarin interact with biological systems at a molecular level. metwarebio.com

For this compound, integrated omics could be employed to:

Elucidate Biosynthetic Pathways: By integrating genomic data (identifying genes potentially involved in this compound biosynthesis in producing organisms like Tolypocladium cylindrosporum) with metabolomic data (profiling this compound and its precursors/derivatives), researchers can map out the complete biosynthetic pathway. This involves correlating gene expression levels with metabolite abundance across different conditions or time points. wur.nlnih.gov

Discover Novel Biological Activities: Metabolomics, which identifies and tracks fluctuations of metabolites, can reveal previously unknown metabolic pathways and the underlying causes of metabolic changes directly associated with phenotypic alterations. nih.govmdpi.com When combined with genomics, it can help identify new biological activities or targets of this compound by observing changes in the host organism's gene expression and metabolic profiles upon exposure. metwarebio.com

Understand Resistance Mechanisms: In the context of its antifungal or antibacterial properties, omics approaches can identify genes or metabolic pathways that are upregulated or downregulated in target organisms developing resistance to this compound, providing insights into overcoming resistance.

While specific detailed research findings on this compound using integrated omics are not widely reported, the general application of these methods is well-established for natural product discovery and pathway elucidation. For instance, multi-omics research integrates various data types to discover combinatorial biomarkers and deepen the understanding of disease mechanisms and therapeutic targets. metwarebio.com

Computational Chemistry and Molecular Modeling for Mechanism Elucidation and SAR Prediction

Computational chemistry and molecular modeling are indispensable tools in modern chemical and biological research, providing insights into molecular structures, dynamics, and properties. openaccessjournals.com These methods are particularly valuable for elucidating the mechanism of action of compounds like this compound and predicting their structure-activity relationships (SAR). fiveable.menih.gov

Key computational methodologies applicable to this compound include:

Molecular Docking: This technique predicts the preferred binding orientation and affinity of a small molecule (ligand, e.g., this compound) within the active site of a target macromolecule (e.g., a protein or enzyme). openaccessjournals.com For this compound, molecular docking can hypothesize its binding sites on known or predicted biological targets, offering atomic-level insights into its inhibitory or modulatory effects. openaccessjournals.com

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time, providing dynamic insights into processes like protein-ligand interactions. fiveable.me These simulations can refine docking predictions by observing the stability of this compound-target complexes and identifying key residues involved in binding over time.

Quantitative Structure-Activity Relationship (QSAR) Analysis: QSAR models correlate the chemical structure of a series of compounds with their biological activity. By synthesizing or identifying this compound derivatives, QSAR can predict how structural modifications influence its potency or selectivity, guiding the design of more effective analogs. nih.gov

These computational approaches can significantly accelerate the research process by prioritizing promising this compound derivatives for synthesis and experimental validation, thereby reducing the need for extensive empirical screening.

Development of Advanced In Vitro Cellular Models for Efficacy and Mechanism Studies

Advanced in vitro cellular models are increasingly being developed to more accurately mimic in vivo physiological conditions, offering superior platforms for studying the efficacy and mechanisms of action of compounds like this compound. mdpi.commdpi.com These models overcome many limitations of traditional 2D cell cultures, which often fail to replicate the complex cellular microenvironment and tissue-specific characteristics. mdpi.com

For this compound research, the development and utilization of such models are critical:

3D Cell Cultures and Organoids: Unlike flat 2D cultures, 3D cell cultures (e.g., spheroids, organoids) provide a more physiologically relevant environment, allowing cells to interact in three dimensions and form structures resembling native tissues. mdpi.commdpi.com For this compound's antifungal or antibacterial activity, 3D biofilm models or co-culture systems with host cells could provide a more accurate assessment of its efficacy and potential impact on host-pathogen interactions.

Organ-on-a-Chip Technology: This technology involves microfluidic devices that simulate the functions of human organs, integrating multiple cell types and mimicking physiological flows and mechanical cues. mdpi.com For this compound, organ-on-a-chip models could be developed to study its effects on specific target organs or tissues relevant to its potential therapeutic applications (e.g., a fungal infection model on a "skin-on-a-chip" or "lung-on-a-chip").

Co-culture Systems: These systems involve growing different cell types together to simulate complex cellular interactions found in vivo. For example, co-culturing this compound-producing fungi with target pathogens or host cells can provide insights into its natural ecological role and potential synergistic effects.

These advanced models enable more accurate efficacy assessments and deeper mechanistic studies, reducing reliance on animal models and accelerating the translation of research findings. mdpi.commdpi.com

Exploration of Novel Biological Targets for this compound

The exploration of novel biological targets for this compound is a crucial future direction, as identifying new targets can unlock previously unrecognized therapeutic potentials and broaden its applications. precisionlife.comtechnologynetworks.com While this compound is known for its antimicrobial and insecticidal properties, its precise molecular targets are often not fully elucidated. researchgate.netnih.gov

Strategies for identifying novel targets include:

Target Deconvolution Studies: For observed biological activities, techniques such as affinity chromatography coupled with mass spectrometry, chemical proteomics, or CRISPR-based screens can be used to pull down or identify proteins that directly interact with this compound. technologynetworks.com

Phenotypic Screening and Target Identification: High-throughput phenotypic screens can identify new biological effects of this compound in various cellular or organismal models. Once a novel phenotype is observed, reverse genetics, transcriptomics, and proteomics can be employed to identify the underlying molecular targets responsible for that effect. technologynetworks.com

Bioinformatics and Network Analysis: Integrating existing knowledge about this compound's chemical structure and known activities with bioinformatics tools can predict potential new targets based on structural similarity to known ligands or pathway analysis. precisionlife.com

Exploiting Multi-Omics Data: As discussed in Section 8.1, the analysis of integrated omics datasets can reveal changes in gene expression or protein profiles that point towards novel targets or pathways affected by this compound. metwarebio.com

The discovery of novel targets for this compound could lead to its repurposing for new indications or the development of more selective and potent derivatives.

Strategies for Sustainable Production and Derivatization for Research Purposes

Ensuring a sustainable and scalable supply of this compound is essential for extensive research and potential development. As a natural product, its production often relies on fermentation by specific fungal strains. researchgate.netnih.gov

Strategies for sustainable production include:

Fermentation Optimization: This involves optimizing growth conditions (e.g., media composition, temperature, pH, aeration) for the this compound-producing fungal strains to maximize yield. Advanced bioreactor designs and control strategies can further enhance productivity.

Synthetic Biology and Metabolic Engineering: For complex natural products, synthetic biology approaches can involve engineering heterologous hosts (e.g., E. coli or yeast) with the this compound biosynthetic pathway genes. This can lead to more controlled, efficient, and scalable production independent of the original producer organism. Metabolic engineering can also be applied to the native producer to enhance this compound output or reduce byproducts.

Chemical Synthesis: If the chemical structure of this compound is amenable, total chemical synthesis or semi-synthesis from readily available precursors could provide an alternative, controlled supply route. This also opens avenues for creating diverse analogs.

Derivatization for research purposes is crucial for structure-activity relationship (SAR) studies, improving pharmacokinetic properties, and developing prodrugs or targeted delivery systems.

Chemical Derivatization: Medicinal chemistry techniques can be applied to modify this compound's structure, introducing or altering functional groups to explore their impact on activity, selectivity, and stability. This is often guided by computational predictions (Section 8.2).

Biocatalysis and Enzymatic Modification: Utilizing enzymes from the this compound biosynthetic pathway or other microbial enzymes can enable highly selective and efficient modifications, leading to novel derivatives that might be difficult to synthesize chemically.

These strategies ensure a consistent supply of this compound for ongoing research, facilitate the exploration of its chemical space, and pave the way for its potential therapeutic or agricultural applications.

Q & A

Q. How can researchers ensure reproducibility in this compound studies when using heterogeneous biological samples?

  • Answer : Implement strict quality control (QC) measures, including batch testing of reagents and calibration of instruments. Use randomized block designs to minimize batch effects. Share raw data and analytical pipelines via open-access repositories to facilitate independent verification .

Data Presentation and Validation

Q. What guidelines should be followed when reporting contradictory findings in this compound research?

  • Answer : Clearly delineate experimental conditions (e.g., pH, temperature, solvent) in tables or supplementary materials. Use funnel plots or sensitivity analyses to assess publication bias. Discuss limitations in the discussion section, emphasizing unresolved mechanistic questions .

Q. How should multi-omics datasets be integrated to construct a comprehensive mode-of-action model for this compound?

  • Answer : Apply systems biology tools (e.g., weighted gene co-expression networks, pathway enrichment analysis) to identify overlapping pathways. Use machine learning (e.g., random forest) to prioritize key nodes in interaction networks. Validate predictions with targeted in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dactylarin
Reactant of Route 2
Dactylarin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.